7-Hydroxy Prochlorperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3OS/c1-22-9-11-23(12-10-22)7-2-8-24-17-5-4-16(25)14-20(17)26-19-6-3-15(21)13-18(19)24/h3-6,13-14,25H,2,7-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUHMTGXYBUCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00490866 | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52172-19-7 | |
| Record name | 7-Hydroxyprochlorperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052172197 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00490866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXYPROCHLORPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0786QQC55N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Ii. Metabolic Formation and Biotransformation Pathways of 7 Hydroxy Prochlorperazine
Hepatic Metabolism of Prochlorperazine (B1679090)
Prochlorperazine undergoes extensive metabolism in the liver. patsnap.comglowm.comnps.org.aumedsinfo.com.aupediatriconcall.com This process involves a series of chemical reactions designed to make the compound more water-soluble, facilitating its excretion. The primary metabolic pathways include oxidation, hydroxylation, demethylation, sulfoxide (B87167) formation, and conjugation with glucuronic acid. drugbank.comnih.govjaptronline.com Following administration, several metabolites can be detected in the plasma, including N-desmethyl prochlorperazine, prochlorperazine sulfoxide, and 7-Hydroxy Prochlorperazine. drugbank.comjaptronline.comnih.gov
Phase I Metabolic Reactions
Phase I reactions introduce or expose functional groups on the parent drug molecule. For prochlorperazine, these reactions are fundamental to its biotransformation and include key oxidative processes.
One of the significant Phase I reactions for prochlorperazine is hydroxylation, which involves the addition of a hydroxyl (-OH) group to the molecule. The formation of this compound occurs through the hydroxylation of the phenothiazine (B1677639) ring system at the 7th position. drugbank.comjaptronline.comresearchgate.netnih.gov This specific reaction is a critical step in the metabolism of prochlorperazine. nih.gov
The formation of this compound is a result of oxidative pathways within the liver. drugbank.comnih.govjaptronline.com These pathways are mediated by specific enzyme systems that catalyze the addition of an oxygen atom to the prochlorperazine molecule, leading to its hydroxylation. drugbank.comnih.govjaptronline.com This oxidative reaction is a common route for the metabolism of many phenothiazine derivatives. pharmacompass.com
Major Enzyme Systems Involved in 7-Hydroxylation
The metabolic conversion of prochlorperazine to this compound is not a spontaneous event but is catalyzed by specific enzyme systems located primarily within liver cells.
The cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the metabolism of a vast number of drugs, including prochlorperazine. patsnap.comresearchgate.net These enzymes are hemeproteins that play a central role in the oxidation of xenobiotics and endogenous compounds. Several CYP isoforms are involved in the metabolism of prochlorperazine. researchgate.netresearchgate.net
Among the various CYP isoforms, Cytochrome P450 2D6 (CYP2D6) has been identified as a key enzyme in the metabolism of prochlorperazine. medsinfo.com.audrugbank.commedsafe.govt.nzpatsnap.com Specifically, CYP2D6 mediates the oxidation reaction of prochlorperazine. drugbank.comnih.govjaptronline.com Studies have indicated that CYP2D6 is the most efficient enzyme in prochlorperazine metabolism, alongside CYP2C19. researchgate.net The 7-hydroxylation of chlorpromazine (B137089), a structurally similar phenothiazine, is also significantly influenced by CYP2D6, further highlighting the enzyme's role in the metabolism of this class of drugs.
Cytochrome P450 (CYP) Isoforms
Contributions of Other CYP Isoforms
While CYP2D6 is a primary enzyme responsible for the oxidation and 7-hydroxylation of prochlorperazine, several other CYP isoforms also play a significant role in its metabolism. drugbank.comresearchgate.netnih.gov In vitro studies using cDNA-expressed human CYPs have demonstrated that CYP2C19 is one of the most efficient isoforms in metabolizing prochlorperazine. researchgate.net Furthermore, CYP3A4 is also implicated in the hepatic metabolism of the drug. wikipedia.org
Research on the structurally similar phenothiazine, chlorpromazine, provides additional insight. Studies on chlorpromazine 7-hydroxylation in human liver microsomes have shown that besides CYP2D6, CYP1A2 also contributes to this specific metabolic reaction. nih.gov Given the structural similarities, it is plausible that CYP1A2 is also involved in the 7-hydroxylation of prochlorperazine. The collective activity of these isoforms—including CYP2C19, CYP3A4, and potentially CYP1A2—highlights the multi-enzyme nature of prochlorperazine's phase I metabolism. mdpi.comnih.gov
Potential Involvement of Other Enzyme Systems
Aldehyde oxidases (AO) and xanthine (B1682287) oxidases (XO) are other non-P450 enzymes that play a role in the metabolism of compounds containing heterocyclic rings. washington.edu The phenothiazine ring system of prochlorperazine makes it a potential substrate for these enzymes.
Furthermore, once this compound is formed, it can undergo Phase II conjugation reactions. The introduced hydroxyl group provides a site for conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). washington.eduwikipedia.orgashp.org This conjugation step results in a more water-soluble metabolite that can be readily excreted. wikipedia.org
Table 1: Enzyme Systems Involved in Prochlorperazine Metabolism
| Enzyme System | Class | Specific Enzymes (Confirmed or Potential) | Role in Prochlorperazine Metabolism |
|---|---|---|---|
| Cytochrome P450 | Phase I (Oxidation) | CYP2D6, CYP2C19, CYP3A4, CYP1A2 | Aromatic hydroxylation (e.g., formation of this compound), N-dealkylation, sulfoxidation. drugbank.comresearchgate.netwikipedia.orgnih.gov |
| Flavin-Containing Monooxygenases (FMO) | Phase I (Oxidation) | FMO1, FMO3 | N-oxidation, S-oxidation. nih.gov |
| Aldehyde Oxidase (AO) / Xanthine Oxidase (XO) | Phase I (Oxidation) | AO, XO | Potential oxidation of the heterocyclic phenothiazine ring. washington.edu |
| UDP-glucuronosyltransferases (UGT) | Phase II (Conjugation) | Various UGT isoforms | Glucuronidation of the hydroxylated metabolite (this compound). washington.eduwikipedia.org |
Extra-hepatic Metabolism and Metabolite Formation
Prochlorperazine undergoes significant first-pass metabolism, which is not confined to the liver. inchem.orgwikipedia.org Extra-hepatic tissues, particularly the intestine and the lungs, contain metabolic enzymes that contribute to the biotransformation of the drug before it reaches systemic circulation. nih.govinchem.orgwikipedia.org
Pulmonary Metabolism
The lung is another metabolically active organ that can contribute to the first-pass metabolism of drugs. inchem.orgwikipedia.org For structurally related phenothiazines, the lung has been identified as a site of pre-systemic metabolism. inchem.org The pulmonary tissue contains various drug-metabolizing enzymes, including CYP3A isoforms and FMOs, which can metabolize absorbed drugs. nih.govdiva-portal.org While the primary role of the lung is respiration, its capacity for drug metabolism means that a portion of an administered dose, particularly if inhaled or reaching the lungs via circulation, can be biotransformed into metabolites like this compound within the pulmonary tissue itself.
Comparison of 7-Hydroxylation Across Different Biological Systems
The rate and profile of metabolite formation, including 7-hydroxylation, can be compared across various biological systems through the use of specialized in vitro models. These models are essential for predicting human drug metabolism and understanding inter-species differences. researchgate.netunl.pt
In Vitro Models for Metabolic Studies
A variety of in vitro systems are employed to investigate the metabolism of prochlorperazine and the formation of its 7-hydroxy metabolite. These models allow researchers to identify the enzymes involved, determine kinetic parameters, and characterize metabolic pathways in a controlled environment. unl.ptcore.ac.uk
Human Liver Microsomes (HLM): These are preparations of the endoplasmic reticulum from human liver cells and are rich in CYP enzymes and UGTs. nih.govcore.ac.uk HLMs are widely used to study Phase I and Phase II metabolism and have been instrumental in identifying the specific CYP isoforms, such as CYP2D6 and CYP1A2, that catalyze the 7-hydroxylation of phenothiazines. nih.gov
cDNA-Expressed CYPs (Recombinant Enzymes): This system involves expressing a single human CYP isoform in a cell line (e.g., insect cells or bacteria). It allows for the precise determination of the contribution of an individual enzyme to a specific metabolic reaction without interference from other enzymes. researchgate.netnih.gov Studies with recombinant CYPs have confirmed the high efficiency of CYP2D6 and CYP2C19 in prochlorperazine metabolism. researchgate.net
Hepatocytes: Intact liver cells, either freshly isolated or cryopreserved, provide a more complete metabolic picture as they contain a full complement of Phase I and Phase II enzymes, cofactors, and transporters. researchgate.netcore.ac.uk Multi-species hepatocyte plates are used to compare metabolism across different species (e.g., rat, dog, monkey, human) to select appropriate preclinical models. researchgate.net
Other Cellular Models: Cell lines such as Caco-2, derived from human colon adenocarcinoma, are used to model intestinal drug absorption and metabolism. unl.pt Hepatic cell lines like HepG2 are also used to predict liver metabolism and cytotoxicity. unl.pt
Table 2: Overview of In Vitro Models for Studying Prochlorperazine Metabolism
| In Vitro Model | Description | Key Advantages | Typical Application for this compound |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Vesicles of endoplasmic reticulum from human liver. core.ac.uk | High concentration of CYP and UGT enzymes; well-established model. | Identifying primary CYP isoforms involved in 7-hydroxylation; kinetic analysis (Km, Vmax). nih.gov |
| cDNA-Expressed CYPs | Single CYP isoform produced via recombinant DNA technology. nih.gov | Allows study of a single enzyme's activity in isolation; ideal for reaction phenotyping. | Confirming the specific role of CYP2D6, CYP2C19, etc., in the formation of the metabolite. researchgate.net |
| Cryopreserved Hepatocytes | Intact liver cells stored at low temperatures. researchgate.net | Contains both Phase I and Phase II enzymes, cofactors, and transporters; more predictive of in vivo clearance. | Assessing the overall metabolic profile, including formation and subsequent conjugation of this compound. researchgate.netcore.ac.uk |
| Caco-2 Cells | Human colorectal adenocarcinoma cell line. unl.pt | Forms a monolayer that models the intestinal barrier; useful for absorption and efflux studies. | Investigating the potential for intestinal metabolism and formation of this compound during absorption. |
Microsomal Systems (Hepatic and Non-hepatic)
Hepatic microsomal systems are a fundamental tool for studying Phase I metabolic reactions, such as the hydroxylation of prochlorperazine. These preparations contain a high concentration of cytochrome P450 (CYP) enzymes, which are primarily responsible for this type of biotransformation. mdpi.com Studies utilizing liver microsomes have demonstrated that the aromatic hydroxylation of prochlorperazine to form this compound is a key metabolic pathway. nih.govresearchgate.net The oxidation reactions, including hydroxylation, are largely mediated by the CYP2D6 isoenzyme. drugbank.comnih.govnih.gov While metabolism is primarily hepatic, prochlorperazine is widely distributed to various tissues, though the bulk of metabolic activity, including hydroxylation, is concentrated in the liver. medsafe.govt.nzglowm.com
Hepatocyte Models
Hepatocyte models offer a more comprehensive view of drug metabolism as they contain both Phase I and Phase II enzymes, allowing for the study of sequential metabolic reactions. Micropatterned co-cultured (MPCC) hepatocyte systems have been effectively used to study the metabolism of prochlorperazine and compare it across different species. researchgate.net These models have confirmed that human hepatocytes can effectively replicate the in vivo metabolic profile, including the formation of hydroxylated metabolites like this compound. researchgate.net The use of such advanced hepatocyte cultures helps in understanding not just the formation of this compound but also its subsequent potential for conjugation reactions. mdpi.com
Liver Slices and Recombinant Enzyme Systems
Precision-cut liver slices maintain the complex architecture of the liver, providing a valuable ex vivo tool for metabolic studies. While specific studies on prochlorperazine using liver slices are not extensively detailed in the provided results, this method is generally applicable for studying the formation of metabolites like 6α-hydroxytaxol from taxol, indicating its utility for similar hydroxylation studies. mdpi.com
More definitive information on the specific enzymes responsible for the formation of this compound comes from recombinant enzyme systems. Studies using cDNA-expressed CYP isoforms have been instrumental in pinpointing the catalysts for prochlorperazine metabolism. researchgate.net Research involving incubations with a panel of specific human CYP enzymes has shown that multiple isoforms contribute to the metabolism of prochlorperazine. Notably, CYP2D6 and CYP2C19 have been identified as the most efficient enzymes in this process, leading to the formation of various metabolites, including two distinct hydroxide (B78521) isomers. researchgate.net N-desmethyl PCZ was identified as the major metabolite formed by both CYP2D6 and CYP2C19. researchgate.net
| Enzyme | Metabolic Reaction | Finding | Citation |
|---|---|---|---|
| CYP2D6 | Oxidation, Hydroxylation | Plays a major role in the oxidative metabolism of prochlorperazine. Some phenothiazines are moderate inhibitors of this enzyme. | drugbank.comnih.govmedsafe.govt.nz |
| CYP2C19 | Metabolism | Identified as one of the most efficient enzymes in metabolizing prochlorperazine, alongside CYP2D6. | researchgate.netresearchgate.net |
| CYP3A4/5 | Metabolism | Contributes to the extensive metabolism of prochlorperazine. | researchgate.net |
Species-Specific Metabolic Routes and Considerations
The metabolic profile of drugs can vary significantly between different species, which is a critical consideration in preclinical drug development. Studies using multi-species micropatterned co-cultured (MPCC) hepatocyte plates have revealed species-specific differences in the metabolism of phenothiazines. researchgate.net For instance, while human and monkey hepatocytes produce a certain N-glucuronide metabolite of a related compound, this metabolite is not formed in dog and rat hepatocytes. researchgate.net
In the context of prochlorperazine, after chronic administration to rats, tissue analysis revealed drug metabolites that had undergone piperazine (B1678402) ring fission through multiple oxidative n-dealkylations. nih.gov This indicates that the metabolic pathways can differ not only in the types of reactions but also in the extent and nature of metabolite formation across species. While this compound is a known human metabolite, the relative abundance and subsequent metabolic steps may differ in preclinical animal models like rats and dogs. nih.govresearchgate.net This underscores the importance of using human-relevant in vitro systems to accurately predict metabolic pathways. researchgate.net
| Species | In Vitro System | Key Metabolic Finding | Citation |
|---|---|---|---|
| Human | MPCC Hepatocytes, Recombinant CYPs | Metabolic profile effectively captures in vivo metabolites. CYP2D6 and CYP2C19 are key enzymes in forming hydroxylated and N-desmethylated metabolites. | researchgate.netresearchgate.net |
| Monkey | MPCC Hepatocytes | Metabolic profile is similar to humans for certain phenothiazine metabolites (e.g., N-glucuronide formation). | researchgate.net |
| Dog | MPCC Hepatocytes | Did not produce certain metabolites (e.g., N-glucuronide) that are formed in humans and monkeys. | researchgate.net |
| Rat | MPCC Hepatocytes, In vivo studies | Fails to produce certain human metabolites. Shows rapid N-demethylation. Chronic administration leads to piperazine ring fission. | nih.govresearchgate.net |
Iii. Analytical Methodologies for the Characterization and Quantification of 7 Hydroxy Prochlorperazine
Advanced Chromatographic Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a compound like 7-Hydroxy Prochlorperazine (B1679090), which is often present in low concentrations alongside its parent drug and other metabolites, efficient chromatographic separation is paramount.
Liquid chromatography is the most widely used technique for the analysis of 7-Hydroxy Prochlorperazine due to its versatility in handling non-volatile and thermally labile compounds.
High-Performance Liquid Chromatography (HPLC) has been a robust and reliable technique for the analysis of pharmaceuticals and their metabolites for decades. Several HPLC methods have been developed for the separation and quantification of prochlorperazine and its related compounds, which can be adapted for the specific analysis of this compound. escholarship.orgresearchgate.net
A typical reverse-phase HPLC method would employ a C18 column to separate the compounds based on their hydrophobicity. escholarship.orgoup.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. escholarship.orgresearchgate.net The pH of the mobile phase is a critical parameter that needs to be optimized to ensure good peak shape and resolution, especially for basic compounds like phenothiazines. oup.com Detection is commonly achieved using a UV detector, with the wavelength set to an absorbance maximum for the phenothiazine (B1677639) ring system, typically around 254 nm. escholarship.org
While specific HPLC methods focusing solely on this compound are not extensively detailed in the literature, the principles of separating prochlorperazine from its impurities and other metabolites are directly applicable. escholarship.orgorganomation.com The introduction of a hydroxyl group in this compound makes it more polar than the parent compound, which would result in a shorter retention time on a reverse-phase column under typical conditions.
A study on the stability of prochlorperazine utilized an HPLC method that could separate the parent drug from its degradation products, which would include hydroxylated species. bohrium.com This highlights the capability of HPLC to resolve structurally similar compounds.
Table 1: Example of HPLC Parameters for Phenothiazine Analysis
| Parameter | Condition |
|---|---|
| Column | Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µm) oup.com |
| Mobile Phase | 0.1% Formic acid in water and Acetonitrile (70:30, v/v) oup.com |
| Flow Rate | 1.0 mL/min oup.com |
| Detection | UV at 258 nm organomation.com |
| Column Temperature | 30 °C oup.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and operating at much higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity.
For the analysis of this compound and other metabolites, UHPLC offers distinct advantages, particularly when dealing with complex biological samples where numerous endogenous compounds can interfere with the analysis. The enhanced peak capacity of UHPLC allows for better separation of the metabolite from the parent drug and other closely related substances. nih.gov
A study detailing the electrochemical synthesis of phenothiazine metabolites employed an Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) for the separation of these compounds. nih.govresearchgate.net This demonstrates the suitability of UHPLC for resolving a mixture of phenothiazine derivatives, including hydroxylated forms. The use of a UPLC system coupled with a photodiode array (PDA) detector can provide both quantitative data and UV spectral information, which aids in peak identification.
Table 2: Example of UHPLC System Configuration for Metabolite Analysis
| Component | Specification |
|---|---|
| System | Waters Acquity UPLC nih.gov |
| Column | Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) nih.govresearchgate.net |
| Detector | Photodiode Array (PDA) or Mass Spectrometer |
| Benefit | Faster analysis, higher resolution, increased sensitivity |
Gas Chromatography (GC) is a powerful separation technique, but its application to the analysis of this compound is challenging. GC is best suited for volatile and thermally stable compounds. mdpi.com this compound, being a relatively large molecule with a polar hydroxyl group, is not inherently volatile and may be susceptible to thermal degradation at the high temperatures used in GC.
To overcome these limitations, derivatization is typically required. organomation.com The hydroxyl group can be converted into a less polar and more volatile silyl (B83357) ether through a reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.comtcichemicals.com This process, known as trimethylsilylation, increases the volatility of the analyte, making it amenable to GC analysis. sigmaaldrich.comtcichemicals.com
However, the derivatization step adds complexity to the sample preparation procedure and can be a source of variability if not carefully controlled. researchgate.net Incomplete derivatization can lead to poor peak shape and inaccurate quantification. researchgate.net Despite these challenges, GC coupled with a mass spectrometer (GC-MS) can provide excellent selectivity and sensitivity for the analysis of derivatized metabolites. A study on the metabolism of levomepromazine, another phenothiazine drug, successfully used a GC-MS system to identify various metabolites, including hydroxylated species, after a derivatization step. researchgate.netnih.gov
Liquid Chromatography (LC) Applications
Mass Spectrometry (MS) Approaches for Metabolite Identification
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the identification and structural elucidation of drug metabolites due to its high sensitivity and specificity.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs and their metabolites in biological fluids. oup.com This technique combines the superior separation capabilities of LC with the highly selective and sensitive detection provided by tandem mass spectrometry.
A validated isocratic LC-MS/MS method has been developed for the simultaneous determination of prochlorperazine and its major metabolites, including this compound, in human plasma. oup.comnih.gov In this method, plasma samples were deproteinized and then injected into the LC-MS/MS system. oup.comnih.gov The separation was achieved on an octadecylsilyl (C18) column with a run time of 10 minutes. oup.comnih.gov
The mass spectrometer was operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor ion to product ion transition for each analyte. For this compound, the precursor ion would be its protonated molecule [M+H]+, and the product ions would be characteristic fragments generated through collision-induced dissociation. This high degree of selectivity allows for accurate quantification even in the presence of co-eluting substances. nih.gov
The lower limit of quantification (LLOQ) for this compound in human plasma was reported to be 10 ng/L, demonstrating the high sensitivity of the LC-MS/MS method. oup.comnih.gov The method also showed good precision and accuracy, making it suitable for pharmacokinetic studies. oup.comnih.gov
Table 3: LC-MS/MS Method Parameters for this compound Quantification in Plasma
| Parameter | Specification |
|---|---|
| Sample Preparation | Protein precipitation oup.comnih.gov |
| LC Column | Octadecylsilyl (C18), 3 µm particle size oup.comnih.gov |
| Mobile Phase | Isocratic elution (specific composition not detailed in abstract) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) |
| LLOQ | 10 ng/L oup.comnih.gov |
| Linear Range | 0.01-40 µg/L oup.comnih.gov |
| Intra-assay Precision | < 7.0% oup.comnih.gov |
| Inter-assay Precision | < 9.0% oup.comnih.gov |
| Accuracy | 99-105% oup.comnih.gov |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the characterization of this compound, offering highly accurate mass measurements that facilitate the determination of the elemental composition of the molecule. Unlike nominal mass instruments, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows analysts to distinguish between compounds that may have the same nominal mass but differ in their elemental formulas.
For this compound, which is formed by the addition of an oxygen atom to the parent compound Prochlorperazine (C₂₀H₂₄ClN₃S), HRMS can confirm the resulting elemental composition of C₂₀H₂₄ClN₃OS. nih.gov This capability is essential for confirming the identity of the metabolite in a complex biological matrix, where numerous other endogenous and exogenous compounds are present. The high mass accuracy significantly increases confidence in compound identification, often by comparing the experimentally measured mass to the theoretical calculated mass, with differences typically being in the low parts-per-million (ppm) range.
Table 1: Theoretical Mass Data for Prochlorperazine and its 7-Hydroxy Metabolite This table illustrates the theoretical monoisotopic masses calculated for the parent drug and its hydroxylated metabolite, which can be verified using HRMS.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Prochlorperazine | C₂₀H₂₄ClN₃S | 373.1379 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. In a typical MS/MS experiment for this compound, the precursor ion corresponding to its molecular weight (e.g., [M+H]⁺ at m/z 389.1) is selectively isolated. This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally informative fragment ions. plos.org
The resulting fragmentation pattern serves as a molecular fingerprint that is characteristic of the compound's structure. Analysis of these fragments helps to confirm the core phenothiazine structure, the presence of the piperazine (B1678402) side chain, and, crucially, provides evidence for the location of the hydroxyl group on the aromatic ring system. researchgate.netcore.ac.uk While other hydroxylated isomers would have the same precursor mass, their fragmentation patterns under MS/MS can differ, aiding in their differentiation. mdpi.com Common fragmentation pathways for phenothiazine-type compounds include the cleavage of the bond between the propyl chain and the piperazine ring or the loss of the entire side chain.
Table 2: Illustrative Fragmentation Analysis of this compound by MS/MS This table presents a conceptual summary of expected fragmentation patterns for this compound. The m/z values of fragment ions provide structural information.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Description of Neutral Loss | Structural Inference |
|---|---|---|---|
| 389.1 ([M+H]⁺) | 286.1 | Loss of C₅H₁₁N₂ | Cleavage of the piperazine side chain |
| 389.1 ([M+H]⁺) | 113.1 | - | Fragment corresponding to the protonated N-methylpiperazine moiety |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including drug metabolites. msu.edu It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule, allowing for the unambiguous determination of its constitution and stereochemistry. For this compound, NMR is particularly valuable for confirming the precise location of the hydroxyl group on the phenothiazine ring, a task that can be challenging for mass spectrometry alone. researchgate.net
Structural Characterization of this compound
The structure of this compound can be unequivocally confirmed using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments. The introduction of a hydroxyl group onto the aromatic phenothiazine core causes predictable changes in the chemical shifts and coupling patterns of the aromatic protons. news-medical.net
Differentiating Isomeric Metabolites
A key strength of NMR spectroscopy is its ability to distinguish between isomers—molecules with the same chemical formula but different arrangements of atoms. frontiersin.orgembrapa.br In the metabolism of Prochlorperazine, hydroxylation can potentially occur at several positions on the phenothiazine ring system, leading to various isomers (e.g., 2-hydroxy, 3-hydroxy, 7-hydroxy, 8-hydroxy). While these isomers have identical masses and are difficult to distinguish by HRMS alone, they are readily differentiated by NMR. news-medical.net
Each regioisomer will produce a unique ¹H NMR spectrum, particularly in the aromatic region (typically δ 6-8 ppm). news-medical.net The distinct electronic effect of the hydroxyl group at each different position results in a unique set of chemical shifts and spin-spin coupling constants for the remaining aromatic protons. By analyzing these unique spectral fingerprints, it is possible to definitively identify which isomer is present in a sample. nih.gov
Sample Preparation and Data Processing Strategies
Effective analysis of metabolites from complex biological samples requires robust sample preparation to isolate and concentrate the analyte of interest while removing interfering endogenous substances. springernature.com
Extraction Techniques from Biological Matrices
To accurately analyze this compound in biological fluids such as plasma, urine, or tissue homogenates, the metabolite must first be extracted from the complex matrix. Two common and effective methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous biological sample and an immiscible organic solvent. For phenothiazines, the plasma or urine sample is typically made alkaline to ensure the compound is in its neutral, more organic-soluble form. google.com An organic solvent mixture, such as diethyl ether and chloroform, is then added, and after vigorous mixing and centrifugation, the analyte partitions into the organic layer, which is then separated and evaporated, leaving a concentrated residue for analysis. google.com
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient and selective technique. uu.nlnih.gov It utilizes a solid sorbent material packed into a cartridge. The general procedure involves:
Conditioning: The sorbent is prepared with solvents to activate it.
Loading: The biological sample (e.g., plasma) is passed through the cartridge, and the analyte of interest adsorbs to the sorbent.
Washing: The cartridge is washed with specific solvents to remove interfering compounds (like salts and proteins) while the analyte remains bound.
Elution: A different solvent is used to desorb the analyte from the sorbent, collecting it in a clean tube for analysis. semanticscholar.org
This process effectively cleans up the sample and concentrates the this compound, leading to improved sensitivity and accuracy in subsequent chromatographic and spectrometric analyses. springernature.com
Minimizing Ion Suppression in MS Analysis
Ion suppression is a significant challenge in mass spectrometry (MS) analysis, particularly when analyzing complex biological samples. numberanalytics.comchromatographyonline.com It occurs when co-eluting matrix components interfere with the ionization of the target analyte, leading to a decrease in signal intensity and compromising the accuracy and sensitivity of the analysis. numberanalytics.comnih.gov Several strategies can be employed to minimize ion suppression during the analysis of this compound.
Chromatographic and Sample Preparation Strategies:
Effective Sample Preparation: The primary goal of sample preparation is to remove interfering substances from the matrix before analysis. chromatographyonline.com Common techniques include:
Liquid-Liquid Extraction (LLE): This method partitions the analyte into an immiscible organic solvent, leaving many matrix components behind. numberanalytics.com LLE is often effective at reducing matrix effects. chromatographyonline.com
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix interferences are washed away. numberanalytics.com Mixed-mode SPE, which combines both reversed-phase and ion-exchange mechanisms, can be particularly effective in producing clean extracts. nih.gov
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing matrix components and can lead to significant ion suppression. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions can separate the analyte of interest from co-eluting, interfering compounds. chromatographyonline.com Techniques like ultra-high-performance liquid chromatography (UPLC) offer higher resolution and can significantly reduce the potential for ion suppression compared to traditional HPLC. waters.com
Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, but this approach may compromise the sensitivity of the assay if the analyte concentration is low. chromatographyonline.com
Instrumental Approaches:
Ionization Source Modification: Switching between different ionization techniques, such as from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI), can sometimes mitigate ion suppression as they have different susceptibilities to matrix effects. chromatographyonline.combohrium.com
Divert Valve: Using a divert valve to direct the initial and final portions of the chromatographic run (which often contain high concentrations of interfering salts and other matrix components) to waste instead of the mass spectrometer can help reduce source contamination and ion suppression. nih.gov
A comparison of common sample preparation techniques for reducing ion suppression is presented below:
| Technique | Principle | Effectiveness in Reducing Ion Suppression | Considerations |
|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Generally effective. chromatographyonline.com | Analyte recovery can be variable, especially for polar compounds. nih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of analyte on a solid sorbent. numberanalytics.com | Highly effective, especially mixed-mode SPE. numberanalytics.comnih.gov | Method development can be more complex. |
| Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent. | Least effective, often results in significant matrix effects. nih.gov | Simple and fast but provides minimal cleanup. |
Data Analysis and Interpretation in Metabolomics
The analysis of data from metabolomics studies involving this compound requires careful interpretation to accurately identify and quantify metabolites and understand their biological significance. adesisinc.comnih.gov Mass spectrometry is a cornerstone of these analyses, providing detailed information on the mass-to-charge ratio of ions, which aids in structural elucidation. nih.gov
The process typically involves:
Metabolite Identification: The presence of a chlorine atom in the prochlorperazine structure results in a characteristic isotopic pattern (approximately 3:1 ratio for the 35Cl and 37Cl isotopes), which can aid in the detection and preliminary identification of its metabolites in mass spectra. researchgate.net Further structural information is obtained using tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic product ion spectrum. researchgate.net
Quantitative Analysis: The abundance of each metabolite is determined by measuring the area of its corresponding peak in the chromatogram. This data is then used to assess the relative contribution of different metabolic pathways.
Pathway Analysis: By identifying and quantifying various metabolites, researchers can map the metabolic pathways of prochlorperazine. For instance, studies have identified N-desmethyl prochlorperazine and prochlorperazine sulfoxide (B87167) as major metabolites, alongside this compound. researchgate.netresearchgate.netnih.gov
Application of Stable Isotope-Labeled Standards
Stable isotope-labeled (SIL) internal standards are indispensable tools in quantitative analytical chemistry, particularly in mass spectrometry-based bioanalysis. musechem.comclearsynth.com They are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N). acanthusresearch.com
Use of this compound-d8 as an Analytical Reference
This compound-d8 is the deuterated form of this compound and serves as an ideal internal standard for its quantitative analysis. medchemexpress.comvulcanchem.comlgcstandards.com
Key Properties and Advantages:
Chemical Equivalence: this compound-d8 is chemically almost identical to the non-labeled analyte. This means it behaves similarly during sample preparation, chromatography, and ionization. acanthusresearch.com
Mass Difference: The key difference is its higher mass due to the presence of eight deuterium atoms. medchemexpress.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. acanthusresearch.com
Co-elution: Ideally, the SIL internal standard co-elutes with the analyte, meaning they experience the same degree of ion suppression or enhancement, allowing for accurate correction of matrix effects. clearsynth.comnih.gov
Improved Accuracy and Precision: The use of a SIL internal standard like this compound-d8 significantly improves the accuracy and reproducibility of quantitative methods by compensating for variations in sample extraction and matrix effects. clearsynth.comacanthusresearch.com
The selection of an appropriate deuterated standard is critical. The deuterium labels must be placed in positions that are not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com
Quantitative Analysis and Tracing
The use of stable isotope-labeled standards like this compound-d8 is central to two key applications: quantitative analysis and metabolic tracing.
Quantitative Analysis:
In isotope dilution mass spectrometry, a known amount of the SIL internal standard (e.g., this compound-d8) is added to the sample before processing. The ratio of the signal from the endogenous analyte to the signal from the SIL internal standard is then measured. Since the amount of the added standard is known, the concentration of the analyte in the original sample can be accurately calculated. clearsynth.comoup.com This method effectively corrects for analyte loss during sample preparation and for signal variations caused by matrix effects. clearsynth.com
Metabolic Tracing:
Stable isotope tracers are powerful tools for elucidating metabolic pathways. nih.govbitesizebio.com By administering a labeled precursor drug (e.g., prochlorperazine-d8), researchers can track the appearance of labeled metabolites over time. nih.govspringernature.com This allows for the unambiguous identification of metabolic products and provides insights into the kinetics of metabolic reactions. springernature.commetsol.com Analyzing the patterns of isotope incorporation into downstream metabolites helps to map the complex network of biotransformation reactions. nih.gov This approach has been instrumental in understanding drug metabolism and pharmacokinetics. adesisinc.commetsol.com
Below is a table summarizing the key applications of stable isotope-labeled standards in the analysis of this compound.
| Application | Methodology | Key Advantage | Example |
|---|---|---|---|
| Quantitative Analysis | Isotope Dilution Mass Spectrometry | Corrects for sample loss and matrix effects, leading to high accuracy and precision. clearsynth.comacanthusresearch.com | Using this compound-d8 to quantify this compound in plasma samples. nih.gov |
| Metabolic Tracing | Administering a labeled drug and monitoring the appearance of labeled metabolites. | Provides unambiguous identification of metabolic pathways and their dynamics. nih.govnih.gov | Administering prochlorperazine-d8 to identify and quantify the formation of this compound-d8 and other deuterated metabolites. |
Iv. Pharmacological and Biochemical Relevance of 7 Hydroxy Prochlorperazine
Assessment of Metabolite Activity
The pharmacological activity of 7-Hydroxy Prochlorperazine (B1679090) has been a subject of investigation to determine its contribution to the therapeutic and potential side effects of prochlorperazine.
Detailed in vitro pharmacological characterization of 7-Hydroxy Prochlorperazine, such as receptor binding affinity studies, is not extensively documented in publicly available scientific literature. Such studies would typically involve radioligand binding assays to determine the affinity of the metabolite for various receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which are the primary targets of the parent compound, prochlorperazine. nih.govnih.gov The affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The absence of this specific data for this compound limits a precise quantitative assessment of its direct receptor interaction profile.
Prochlorperazine is a well-established antagonist of the dopamine D2 receptor. nih.govnih.govselleckchem.com Its therapeutic effects as an antiemetic and antipsychotic are largely attributed to this action. nih.gov A comparative analysis of the pharmacological activity of this compound with prochlorperazine is essential to understand the clinical implications of its formation.
While direct comparative receptor binding data is scarce, a clinical study investigating the influence of cytochrome P450 genotype on the plasma disposition of prochlorperazine and its metabolites provided valuable insights. The study found that the metabolites of prochlorperazine, including the 7-hydroxylated form, did not have a strong effect on the antiemetic efficacy in cancer patients. nih.gov This suggests that this compound likely possesses significantly lower dopamine D2 receptor antagonist activity compared to prochlorperazine, at least concerning the primary mechanism for controlling nausea and vomiting.
Despite its seemingly reduced antiemetic activity, this compound may not be entirely inert. The same study that indicated a lack of a strong antiemetic effect also noted that the plasma concentrations of prochlorperazine metabolites, including this compound, were slightly associated with prolactin secretion in cancer patients. nih.gov Prolactin release is regulated by the inhibitory action of dopamine on the anterior pituitary gland, and blockade of D2 receptors by drugs like prochlorperazine leads to hyperprolactinemia. nih.govcmaj.ca The weak association of this compound with prolactin levels suggests that it may retain some, albeit potentially weak, dopamine D2 receptor blocking activity.
Further research is warranted to fully elucidate the complete bioactivity profile of this compound and to determine if it interacts with other receptors or cellular targets to produce any distinct pharmacological effects.
Mechanisms of Metabolite-Receptor Interactions
In the absence of direct experimental data, computational methods can provide valuable insights into the potential interactions between this compound and its biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method can be used to estimate the binding affinity and to visualize the interactions between the ligand and the active site of the receptor.
While no specific molecular docking studies for this compound have been identified in the reviewed literature, this approach could be theoretically applied. A computational model of the dopamine D2 receptor or other relevant receptors could be used to dock both prochlorperazine and this compound. By comparing the predicted binding energies and the specific amino acid interactions, researchers could hypothesize why the hydroxylated metabolite might have a lower affinity for the receptor compared to the parent compound. The introduction of a hydroxyl group can alter the molecule's electronic properties and steric hindrance, potentially affecting its ability to fit optimally into the receptor's binding pocket.
Predictive algorithms for drug-target interactions utilize machine learning and other computational approaches to forecast potential binding partners for a given compound. These algorithms are trained on large datasets of known drug-target interactions and chemical and biological properties.
For this compound, such algorithms could be employed to screen for potential off-target interactions that might not be immediately obvious based on the pharmacology of the parent drug. By inputting the chemical structure of this compound into these predictive models, it might be possible to generate a list of potential protein targets. These predictions would then require experimental validation through in vitro assays to confirm any novel interactions. This approach could uncover unexpected pharmacological activities of the metabolite and contribute to a more complete understanding of its biochemical relevance.
Biomarker Potential of this compound
The measurement of drug metabolites can serve as a potential biomarker in clinical and preclinical settings to understand metabolic pathways and predict patient response.
This compound is part of the metabolic signature of prochlorperazine. Its identification and quantification in plasma, alongside other metabolites like N-desmethyl prochlorperazine and prochlorperazine sulfoxide (B87167), confirms that the drug has undergone hepatic metabolism. nih.govresearchgate.net The relative concentrations of these metabolites could theoretically provide a metabolic signature or phenotype for an individual patient.
Table 2: Metabolite Exposure by Route of Administration
| Route of Administration | Parent Drug (Prochlorperazine) Plasma Concentration | Metabolite (including this compound) Exposure |
| Oral Tablet | Lower and more variable | High |
| Buccal Formulation | More than twice as high as oral | Approximately half that of oral |
Data based on pharmacokinetic studies comparing single and multiple doses. nih.gov
In preclinical studies, understanding pharmacokinetic variability is essential for interpreting study outcomes. nih.gov While direct research on the utility of this compound in preclinical studies for drug response variability is limited, the principles of metabolite analysis are applicable. Monitoring levels of this compound in animal models could help elucidate the metabolic pathways and sources of inter-individual differences in drug handling.
For example, in "humanized" animal models that express human CYP enzymes, tracking the formation of this compound could help predict metabolic-based drug interactions and variability in human populations. nih.gov By correlating the concentration of this specific metabolite with pharmacodynamic endpoints in preclinical models, researchers could investigate whether it contributes to variability in drug response or toxicity, even if its direct therapeutic contribution appears limited in the specific clinical settings studied so far. nih.gov This approach can help in designing more informative clinical trials and understanding the factors that contribute to why different individuals may respond differently to prochlorperazine treatment.
V. Advanced Research Directions and Methodological Innovations
Integrative Omics Approaches in Metabolite Research
The "omics" revolution, encompassing genomics, proteomics, and metabolomics, offers a powerful systems-level perspective on drug metabolism and action. For 7-Hydroxy Prochlorperazine (B1679090), these approaches are crucial for elucidating the complex interplay between an individual's genetic makeup, protein function, and metabolic profile in response to its parent compound, prochlorperazine.
Pharmacometabolomics and Pharmacogenomics Integration
Pharmacometabolomics, the study of how an individual's metabolic profile influences their response to a drug, is a burgeoning field with significant potential for personalizing medicine. mdpi.comdrugtargetreview.com By analyzing the metabolome, which represents the downstream output of genomic and proteomic activity, researchers can gain a dynamic snapshot of an individual's physiological state and their capacity to metabolize drugs. drugtargetreview.com When integrated with pharmacogenomics—the study of how genes affect a person's response to drugs—a more complete picture of drug disposition and effect can be constructed. mdpi.com
In the context of 7-Hydroxy Prochlorperazine, this integration is particularly relevant. Prochlorperazine is extensively metabolized by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP2C19 being identified as major contributors to its metabolism. researchgate.netresearchgate.net Genetic variations (polymorphisms) in these genes can lead to significant inter-individual differences in enzyme activity, resulting in poor, intermediate, normal, or ultrarapid metabolizer phenotypes. nih.gov These genetic differences directly impact the formation rates and concentrations of metabolites like this compound.
A key research direction involves conducting large-scale studies that correlate CYP2D6 and CYP2C19 genotypes with the metabolic profiles of patients treated with prochlorperazine. This would involve quantifying the levels of prochlorperazine and its various metabolites, including this compound, in patient samples and analyzing this data in the context of their genetic makeup. Such studies could reveal novel associations between specific genetic variants and the production of this compound, potentially identifying individuals who are more likely to produce higher or lower levels of this metabolite. This information is critical for understanding inter-individual variability in both therapeutic response and potential side effects.
Computational and Artificial Intelligence Applications
The increasing complexity of biological data necessitates the use of sophisticated computational and artificial intelligence (AI) tools. These technologies are transforming drug discovery and development, and their application to the study of this compound holds immense promise.
Predictive Modeling for Metabolism and Activity
Computational modeling can be used to predict various aspects of a drug's behavior in the body, including its metabolism and pharmacological activity. nih.gov For this compound, predictive models can be developed to simulate its formation from prochlorperazine by different CYP450 enzymes. These models can incorporate data on enzyme kinetics, substrate specificity, and the influence of genetic polymorphisms to predict the metabolic fate of prochlorperazine in individuals with different genetic backgrounds. plos.org
Physiologically based pharmacokinetic (PBPK) models represent a powerful computational approach that can simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites in the body. plos.org By integrating data on the physicochemical properties of this compound and the enzymatic activity of relevant CYPs, PBPK models can predict its concentration-time profiles in various tissues. These models can be particularly useful for exploring the impact of factors such as organ impairment or drug-drug interactions on the levels of this compound.
In addition to predicting metabolism, computational models can also be used to predict the biological activity of this compound. Quantitative structure-activity relationship (QSAR) models, for example, can correlate the chemical structure of a compound with its biological activity. By building QSAR models based on a set of compounds with known activity at specific receptors, it may be possible to predict the receptor binding profile of this compound and identify potential new targets.
Big Data Analysis in Drug Metabolism Research
The generation of large and complex datasets from omics studies and clinical trials presents both a challenge and an opportunity. Big data analytics and machine learning algorithms are essential for extracting meaningful insights from this wealth of information. In the context of this compound, these approaches can be used to identify complex patterns and relationships that would be difficult to discern using traditional statistical methods.
For instance, machine learning models could be trained on large datasets comprising patient demographics, genetic information, co-medications, and metabolic profiles to predict the likelihood of an individual developing a particular metabolic phenotype with respect to prochlorperazine. This could help in identifying patients who are at a higher risk of accumulating high levels of this compound or other metabolites.
Furthermore, big data analysis can be applied to electronic health records and adverse event reporting databases to identify potential associations between prochlorperazine use, specific metabolic profiles (if available), and the occurrence of adverse drug reactions. While challenging due to the current lack of routine metabolic profiling, the future integration of such data could provide real-world evidence on the clinical significance of this compound.
Development of Novel In Vitro Models
While animal models have traditionally been used in drug metabolism studies, there is a growing emphasis on the development of more physiologically relevant in vitro models that can better predict human responses. These models offer several advantages, including higher throughput, lower cost, and the ability to study human-specific metabolism.
For studying the metabolism of prochlorperazine to this compound, advanced in vitro systems are being developed. These include:
Three-dimensional (3D) cell cultures: Spheroids and organoids derived from human liver cells can more accurately mimic the complex microenvironment of the liver compared to traditional two-dimensional (2D) cell cultures. These models can maintain the expression and activity of drug-metabolizing enzymes for longer periods, making them more suitable for studying long-term drug metabolism.
Microfluidic "organ-on-a-chip" devices: These devices can create microscale environments that recapitulate the structure and function of human organs, such as the liver. They allow for precise control over experimental conditions and can be used to study the interaction between different cell types in drug metabolism.
Genetically engineered cell lines: Cell lines can be engineered to express specific CYP450 enzymes, including different polymorphic variants. These "single-enzyme" systems are invaluable for dissecting the specific contribution of each enzyme to the formation of this compound.
These novel in vitro models can be used to investigate the kinetics of this compound formation, identify the specific enzymes involved, and screen for potential drug-drug interactions that may affect its metabolism. They also provide a platform for studying the downstream effects of this compound on cellular function without the complexities of a whole-organism system.
Organ-on-a-Chip Systems
Organ-on-a-Chip (OoC) technology represents a significant leap forward from traditional two-dimensional (2D) cell cultures, offering microfluidic devices that simulate the complex architecture and microenvironment of human organs. nih.govnih.gov These systems can model the dynamic processes of drug absorption, distribution, metabolism, and excretion (ADME) with greater fidelity to human physiology. frontiersin.org
For a metabolite such as this compound, which is formed primarily in the liver, Liver-on-a-Chip (LoC) platforms are particularly relevant. nih.govnih.gov These devices are seeded with human liver cells and can replicate key liver functions and metabolic pathways. nih.gov By integrating different cell types (e.g., hepatocytes, endothelial cells) and simulating blood flow, LoC systems provide a more physiologically relevant environment for studying drug metabolism compared to static cell cultures. mdpi.commdpi.com
A key advantage of OoC technology is the ability to connect multiple organ models, such as a Liver-on-a-Chip with a Kidney-on-a-Chip, to investigate the interplay between metabolism and excretion. frontiersin.orgmdpi.com This is crucial for understanding the complete pharmacokinetic profile of a drug and its metabolites. mdpi.com Such integrated systems allow researchers to study how this compound, once formed in the "liver" chip, might be transported and eliminated by the "kidney" chip, providing insights that are not possible with single-organ models. nih.gov The use of OoC facilitates the evaluation of the toxicity of drug metabolites by integrating metabolic and toxic processes within a single device. nih.gov
3D Cell Culture Models for Metabolism Studies
Three-dimensional (3D) cell culture models, particularly spheroids, have emerged as powerful tools for drug metabolism research. mdpi.com Unlike 2D monolayer cultures where cells can lose crucial hepatic functions rapidly, 3D spheroids of primary human hepatocytes (PHHs) maintain their viability and metabolic capacity for extended periods, sometimes for several weeks. mdpi.comoup.comnih.gov This longevity is essential for studying the effects of long-term, low-level drug exposure and the formation of metabolites over time. nih.gov
Research has demonstrated that PHH in a 3D spheroid configuration exhibit higher and more stable expression of key drug-metabolizing enzymes, such as those from the cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2D6, and CYP3A4), compared to 2D cultures. mdpi.comoup.comnih.gov This enhanced metabolic competence makes 3D models more efficient and predictive for studying the formation of metabolites like this compound. oup.comthermofisher.com Studies have shown that 3D spheroid models can accurately distinguish between hepatotoxic and non-toxic compounds and are more sensitive in detecting drug-induced liver injury, particularly with repeated dosing. mdpi.comoup.com The metabolites produced by these 3D hepatic spheroids can be readily identified and quantified using high-resolution mass spectrometry, even from a single spheroid containing a small number of cells. thermofisher.com
Table 1: Comparison of In Vitro Models for Metabolism Studies
| Model Type | Key Advantages | Limitations | Relevance to this compound Research |
|---|---|---|---|
| 2D Monolayer Culture | - Simple and low cost
| - Rapid loss of hepatocyte function
| Limited; suitable for basic screening but not for long-term or complex metabolic studies. |
| 3D Spheroid Culture | - Maintained viability and function for weeks mdpi.comoup.com | - Uneven nutrient/oxygen gradients in large spheroids
| High; allows for long-term studies of prochlorperazine metabolism and the formation and potential toxicity of this compound. |
| Organ-on-a-Chip (OoC) | - Simulates organ-level physiology and fluid flow nih.gov | - Technically complex
| Very High; enables investigation of the metabolite's formation, distribution, and excretion in a dynamic, multi-organ system that closely mimics human physiology. |
Synthetic Approaches for this compound and its Analogs
The accurate identification and quantification of this compound in biological samples depend on the availability of pure, well-characterized reference standards. Since isolating sufficient quantities of metabolites from in vivo or in vitro systems is often impractical, chemical synthesis is the primary method for producing these standards. This compound is available from various suppliers as a reference standard, often through custom synthesis.
The synthesis of hydroxylated phenothiazine (B1677639) derivatives can be complex. General synthetic strategies for phenothiazines may involve the reaction of a suitably substituted diphenylamine (B1679370) with sulfur. dtic.mil The introduction of a hydroxyl group at the 7-position of the phenothiazine ring is a key step. nih.gov Research into the synthesis of phenothiazine derivatives has explored various methods, including the condensation and oxidative cyclization of precursors. researchgate.net For instance, the synthesis of S-oxide metabolites of phenothiazines has been achieved through electrochemical methods, which offer a controlled way to produce specific oxidized products. chemrxiv.orgnih.govchemrxiv.org While the exact proprietary synthesis routes for commercial this compound standards are not typically disclosed, they are based on established principles of heterocyclic and medicinal chemistry.
Derivatization is a technique used to modify a compound to improve its analytical properties, such as enhancing its detectability or improving its chromatographic behavior. For phenothiazines like prochlorperazine and its metabolites, oxidative derivatization has been employed. One method involves using an oxidizing agent like potassium hydrogen peroxymonosulfate (B1194676) to convert the parent drug into its sulfoxide (B87167). grafiati.comresearchgate.net This resulting prochlorperazine sulfoxide can then be quantified using spectrophotometry or spectrofluorimetry. grafiati.comresearchgate.net This approach can be more robust and selective than methods that rely on the formation of less stable free radicals. researchgate.net Such derivatization techniques could potentially be adapted for the analysis of hydroxylated metabolites like this compound.
Isotope Labeling is an indispensable tool in modern drug metabolism and pharmacokinetic research. Stable isotope-labeled (SIL) compounds, typically incorporating deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are used as internal standards in quantitative mass spectrometry-based assays. medchemexpress.com The use of a SIL internal standard that has a chemical behavior nearly identical to the analyte but a different mass allows for highly accurate and precise quantification by correcting for variations during sample preparation and analysis.
For prochlorperazine research, several deuterated analogs are available, including Prochlorperazine-d8 and Prochlorperazine sulfoxide-d8. medchemexpress.comcaymanchem.com Crucially for the study of this specific metabolite, This compound-d8 is also available, serving as an ideal internal standard for its quantification in biological matrices. medchemexpress.com The incorporation of stable isotopes into drug molecules is primarily for their use as tracers and internal standards, which significantly improves the accuracy of analytical methods. medchemexpress.com
Table 2: Examples of Isotope-Labeled Prochlorperazine Analogs
| Compound Name | Isotopic Label | Primary Application | Reference |
|---|---|---|---|
| Prochlorperazine-d3 | Deuterium (³H/D) | Internal standard for mass spectrometry; tracer in pharmacokinetic studies. | medchemexpress.com |
| Prochlorperazine-d8 | Deuterium (³H/D) | Internal standard for the quantification of prochlorperazine by GC- or LC-MS. | caymanchem.com |
| Prochlorperazine sulfoxide-d8 | Deuterium (³H/D) | Internal standard for the quantification of prochlorperazine sulfoxide. | medchemexpress.com |
| This compound-d8 | Deuterium (³H/D) | Internal standard for the quantification of this compound. |
Future Perspectives in Prochlorperazine Metabolite Research
Future research into prochlorperazine and its metabolites, including this compound, is likely to focus on several key areas. A major thrust is the move towards personalized medicine, which requires a deeper understanding of inter-individual variability in drug response.
Pharmacogenomics: The metabolism of prochlorperazine involves CYP enzymes, notably CYP2D6. frontiersin.orgcambridge.org Genetic variations (polymorphisms) in these enzymes can lead to significant differences in how individuals metabolize the drug, affecting the plasma concentrations of both the parent compound and its metabolites. frontiersin.org Future research will likely focus on elucidating the precise role of different CYP variants on the formation rates of this compound and other metabolites. This knowledge could help create pharmacogenomic guidelines for dosing, aiming to improve efficacy and reduce adverse effects by predicting a patient's metabolic profile. cambridge.orgnih.govresearchgate.net
Advanced Analytical and Modeling Approaches: The development of more sensitive analytical techniques will continue to be important for detecting and quantifying low-level metabolites in complex biological samples. Furthermore, the integration of data from advanced in vitro models like Organ-on-a-Chip and 3D spheroids with computational pharmacokinetic/pharmacodynamic (PK/PD) modeling will allow for more accurate predictions of human drug responses from preclinical data. mdpi.com This will help in understanding the complete lifecycle of prochlorperazine and its metabolites within the body.
Q & A
Q. What are the key synthetic pathways for producing prochlorperazine and its metabolites, such as 7-hydroxy prochlorperazine?
The synthesis of prochlorperazine involves introducing a piperazine side chain via nucleophilic substitution of a chloroalkylamine with a phenothiazine core, followed by maleate salt formation . For metabolites like this compound, oxidative metabolism studies using liver microsomes or recombinant enzymes (e.g., CYP2D6) are critical to identify hydroxylation sites. Isotopic labeling (e.g., deuterated analogs) can track metabolic pathways .
Q. Which spectroscopic and chromatographic methods are validated for characterizing prochlorperazine and its derivatives?
- FTIR and UV-Vis : Used for functional group identification and quantitative analysis, respectively. For example, UV-Vis detects prochlorperazine maleate at λmax ~254 nm .
- HPLC/UPLC : Reverse-phase methods (C4/C18 columns) with UV or mass spectrometry detection enable high-sensitivity analysis. UPLC offers faster resolution and lower solvent consumption .
- DSC : Determines thermal stability (melting point ~150–160°C) and drug-excipient compatibility .
Q. How can researchers address solubility challenges in formulating prochlorperazine maleate?
Prochlorperazine maleate (BCS Class II) requires solubility enhancement strategies:
- Hydrophilic polymers : Hydroxypropyl methylcellulose (HPMC) in sustained-release tablets .
- Buccal delivery : Enhances bioavailability by bypassing first-pass metabolism .
- Nanoformulations : Lipid-based carriers or cyclodextrin complexes improve dissolution rates .
Advanced Research Questions
Q. What methodological considerations are critical for identifying and quantifying this compound in pharmacokinetic studies?
- LC-MS/MS : Enables selective quantification of this compound in plasma. Use deuterated internal standards (e.g., this compound-d8) to correct matrix effects .
- Metabolite synthesis : Radiolabeled or stable isotope-labeled metabolites validate extraction efficiency and recovery rates .
- Enzyme phenotyping : CYP2D6 inhibition assays clarify metabolic pathways and interindividual variability .
Q. How do clinical trial designs reconcile conflicting data on prochlorperazine’s efficacy and safety?
- Blinded RCTs : For migraine, IV prochlorperazine outperformed hydromorphone (60% vs. 31% sustained relief) but required diphenhydramine to reduce akathisia (36% → 14% incidence) .
- Systematic reviews : Meta-analyses of RCTs highlight efficacy in nausea/vomiting but note extrapyramidal side effects, necessitating risk-benefit analysis .
- Pharmacovigilance studies : Long-term safety data collection via registries addresses underreported adverse effects (e.g., tardive dyskinesia) .
Q. What advanced analytical approaches validate stability-indicating methods for prochlorperazine under stress conditions?
- Forced degradation : Expose prochlorperazine edisylate to hydrolysis (acid/alkaline), oxidation (H2O2), and photolysis to identify degradation products .
- UPLC-PDA : Acquity BEH C4 columns (100 × 2.1 mm, 1.7 µm) resolve impurities (e.g., sulfoxide, dimer-I) with <5% RSD .
- ICH validation : Assess linearity (r<sup>2</sup> >0.999), LOQ (<0.05%), and robustness (pH/temperature variations) .
Q. How do researchers model prochlorperazine’s receptor interactions to explain its dual antiemetic and antipsychotic effects?
- Radioligand binding assays : Prochlorperazine shows high affinity for D2 (Ki ~1.2 nM) and 5-HT3 receptors (Ki ~8.5 nM), explaining antiemetic activity .
- In silico docking : Molecular dynamics simulations predict interactions with muscarinic receptors, supporting antinociceptive effects .
- Knockout models : D2 receptor-deficient mice clarify dose-dependent extrapyramidal effects .
Data Analysis and Contradiction Resolution
Q. What statistical frameworks are used to analyze dose-response relationships in prochlorperazine studies?
- Non-linear regression : Emax models quantify efficacy (e.g., ED50 for migraine relief = 5 mg IV) .
- Population PK/PD : Mixed-effects modeling accounts for covariates (e.g., CYP2D6 polymorphisms) .
- Bayesian adaptive trials : Optimize dosing in heterogeneous populations (e.g., geriatric vs. pediatric) .
Q. How can researchers resolve discrepancies between in vitro and in vivo metabolite profiles?
- Cross-species comparisons : Human liver microsomes vs. rodent models identify species-specific metabolism .
- Microdosing studies : Administer tracer doses with AMS (accelerator mass spectrometry) to detect low-abundance metabolites .
Tables
Q. Table 1. Key Analytical Parameters for Prochlorperazine Maleate
| Parameter | Method | Conditions | Reference |
|---|---|---|---|
| Melting Point | DSC | 150–160°C, heating rate 10°C/min | |
| UV λmax | UV-Vis | 254 nm in ethanol | |
| HPLC Retention Time | C18 column | 8.2 min (mobile phase: ACN:buffer) | |
| LOQ | UPLC | 0.02 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
